Methyl 6-Methoxy-2-naphthylacetate-d6
Description
Methyl 6-Methoxy-2-naphthylacetate-d6 (C₁₄H₈D₆O₃, MW 236.30) is a deuterated derivative of methyl 6-methoxy-2-naphthylacetate, where six hydrogen atoms are replaced with deuterium isotopes. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to its near-identical chemical behavior to the non-deuterated analog while offering distinct mass spectral characteristics . Its structure comprises a naphthalene ring substituted with a methoxy group at position 6 and an acetate ester at position 2. The deuterium substitution occurs in the methyl group of the ester moiety, enhancing its utility in pharmacokinetic studies and impurity profiling during pharmaceutical manufacturing .
Properties
CAS No. |
1246815-39-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
236.3 |
IUPAC Name |
trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3 |
InChI Key |
NWIMPGMAVYLECN-WFGJKAKNSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC |
Synonyms |
6-Methoxy-2-naphthaleneacetic Acid Methyl Ester-d6; |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Carbinol Formation
The synthesis of 6-Methoxy-2-naphthylacetic acid begins with a Friedel-Crafts reaction between chloral (CCl3CHO) and naphthalene. This reaction, conducted in nitrobenzene or carbon disulfide at 45–50°C, yields 1-naphthyl(trichloromethyl)carbinol as the major product (80–90% regioselectivity). Nuclear magnetic resonance (NMR) analysis confirms the structure, with singlet peaks at δ 5.97 (1-naphthyl) and δ 5.2 (2-naphthyl) in a 4:1 ratio. The carbinol is subsequently hydrolyzed to α-methoxy-1-naphthylacetic acid using methanolic potassium hydroxide (45–50°C, 8 hours), achieving a 66% yield.
Deuteration Strategy : Replacing methanol with deuterated methanol (CD3OD) during hydrolysis introduces deuterium into the methoxy group, forming α-methoxy-d3-1-naphthylacetic acid.
Oxidation of 6-Methoxy-2-acetonaphthone
An alternative route starts with 6-Methoxy-2-acetonaphthone, as described in patent CN113651680A. Oxidation of the ketone to the carboxylic acid is achieved via haloform reaction using iodine (I2) in a basic deuterated medium (NaOD/D2O), yielding 6-Methoxy-2-naphthylacetic acid-d2 (deuteration at the α-position of the acetic acid moiety).
Reaction Conditions :
-
Catalyst : Cuprous chloride (CuCl) or iodide (CuI)
-
Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane
-
Temperature : 120°C
Esterification with Deuterated Methanol
Acid-Catalyzed Esterification
The carboxylic acid is esterified with deuterated methanol (CD3OD) under acidic conditions. Concentrated sulfuric acid (H2SO4) catalyzes the reaction at 65–70°C for 24 hours, producing Methyl 6-Methoxy-2-naphthylacetate-d6.
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:CD3OD) | 1:10 |
| Yield | 85–90% |
| Purity (HPLC) | ≥99% |
Purification via Recrystallization
The crude ester is purified using ethyl acetate in a 1:10 solid-to-liquid ratio. Activated carbon (10% w/w) removes impurities, followed by hot filtration and cooling to 5°C for crystallization.
Recrystallization Results :
| Step | Outcome |
|---|---|
| Initial Purity | 92% |
| Final Purity | 99.5% |
| Recovery Rate | 78% |
Deuteration Efficiency and Analytical Validation
Isotopic Purity Assessment
Deuterium incorporation is verified via mass spectrometry (MS) and proton NMR. The absence of proton signals at δ 3.4 (-OCH3) and δ 3.5 (-COOCH3) confirms >99% deuteration.
MS Data :
-
Molecular Ion Peak : m/z 286.3 [M+H]+
-
Isotopic Pattern : Matches d6 theoretical distribution
Comparative Analysis of Methods
The table below contrasts Friedel-Crafts and acetonaphthone oxidation routes:
| Parameter | Friedel-Crafts Route | Acetonaphthone Route |
|---|---|---|
| Overall Yield | 58% | 63% |
| Deuteration Cost | High (CD3OD usage) | Moderate (NaOD/D2O) |
| Scalability | Limited by carbinol step | Industrial-friendly |
| Purity | 99.5% | 98.8% |
Challenges in Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Methoxy-2-naphthylacetate-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 6-Methoxy-2-naphthylacetate-d6 is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled metabolites for drug development and testing.
Mechanism of Action
The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 involves its incorporation into biological systems where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The deuterium atoms provide a distinct signal that allows researchers to track the compound’s behavior and interactions within the system .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 6-Methoxy-2-naphthylacetate-d6 and Related Compounds
Physicochemical and Analytical Behavior
- Deuterated vs. Non-Deuterated Analogs: The deuterated ester (236.30 Da) exhibits a 6 Da mass increase compared to its non-deuterated counterpart (230.26 Da) due to isotopic substitution. This mass shift enables precise differentiation in mass spectrometry while maintaining similar chromatographic retention times, ensuring accurate quantification . In contrast, the carboxylic acid derivatives (e.g., 6-Methoxy-2-naphthaleneacetic Acid-d3, 219.25 Da) lack the ester group, resulting in higher polarity and distinct solubility profiles.
Stability :
Esters like this compound are prone to hydrolysis under acidic or alkaline conditions, whereas carboxylic acids (e.g., (6-Methoxy-2-naphthyl)acetic Acid) are more stable in aqueous environments. Deuterium substitution minimally affects stability but enhances resistance to metabolic degradation in biological matrices .Chromatographic Behavior : Binaphthalenyl impurities (e.g., 6,6'-Dimethoxy-2,2'-binaphthalenyl, 312.36 Da) display significantly longer retention times in reversed-phase HPLC due to their larger molecular size and hydrophobic binaphthyl structure. In contrast, methyl esters elute earlier owing to their lower molecular weight and ester functionality .
Q & A
Q. Table 1. Key Impurities in Synthesis of Deuterated Naphthylacetate Derivatives
| Impurity Name | CAS Number | Source | Mitigation Strategy |
|---|---|---|---|
| 6,6'-Dimethoxy-2,2'-binaphthalenyl | 29619-45-2 | Dimerization during synthesis | HPLC purification (C18 column) |
| Demethylnaproxen | 23981-47-7 | Incomplete esterification | Acid-catalyzed reflux optimization |
Q. Table 2. Stability of this compound in Biological Matrices
| Matrix | Storage Condition | Degradation (%) at 30 Days | Recommended Protocol |
|---|---|---|---|
| Plasma | -80°C | <5% | Single-use aliquots in glass vials |
| Urine | 4°C | 15% | Add 0.1% formic acid, store at -20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
